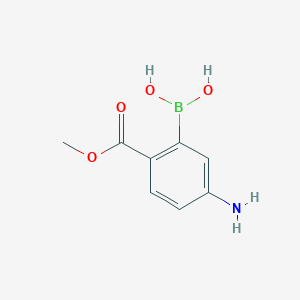
(5-Amino-2-(methoxycarbonyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Amino-2-(methoxycarbonyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with an amino group and a methoxycarbonyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-2-(methoxycarbonyl)phenyl)boronic acid typically involves the following steps:
Formation of the Boronic Acid Group: This can be achieved through the reaction of an aryl halide with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Introduction of the Amino Group: The amino group can be introduced through nitration followed by reduction. For example, nitration of the phenyl ring followed by catalytic hydrogenation can yield the amino group.
Methoxycarbonylation: The methoxycarbonyl group can be introduced via esterification reactions, often using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The boronic acid group can undergo oxidation to form phenols.
Reduction: The nitro group (if present as an intermediate) can be reduced to an amino group.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides.
Major Products Formed
Phenols: From oxidation of the boronic acid group.
Amines: From reduction of nitro groups.
Biaryl Compounds: From Suzuki-Miyaura coupling reactions.
Applications De Recherche Scientifique
(5-Amino-2-(methoxycarbonyl)phenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling.
Biology: Potential use in the development of boron-containing drugs and as a probe for biological studies.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (5-Amino-2-(methoxycarbonyl)phenyl)boronic acid largely depends on its application. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a carbon-carbon bond. In biological systems, the boronic acid group can interact with diols and other functional groups, potentially inhibiting enzymes or altering biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Lacks the amino and methoxycarbonyl groups.
(4-Methoxycarbonylphenyl)boronic Acid: Similar but with the methoxycarbonyl group in a different position.
(5-Amino-2-(hydroxycarbonyl)phenyl)boronic Acid: Similar but with a hydroxycarbonyl group instead of methoxycarbonyl.
Uniqueness
(5-Amino-2-(methoxycarbonyl)phenyl)boronic acid is unique due to the presence of both an amino group and a methoxycarbonyl group on the phenyl ring, which can influence its reactivity and interactions in both chemical and biological systems.
Propriétés
Formule moléculaire |
C8H10BNO4 |
|---|---|
Poids moléculaire |
194.98 g/mol |
Nom IUPAC |
(5-amino-2-methoxycarbonylphenyl)boronic acid |
InChI |
InChI=1S/C8H10BNO4/c1-14-8(11)6-3-2-5(10)4-7(6)9(12)13/h2-4,12-13H,10H2,1H3 |
Clé InChI |
MQWDGOZISHNGPZ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1)N)C(=O)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Benzyl 2-(tert-butyl) 8-formyl-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate](/img/structure/B13049263.png)
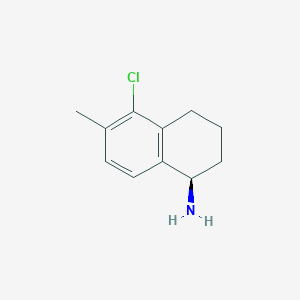
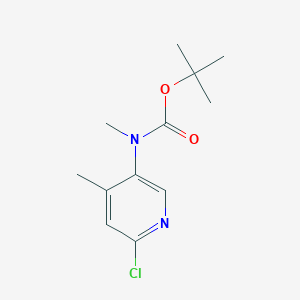
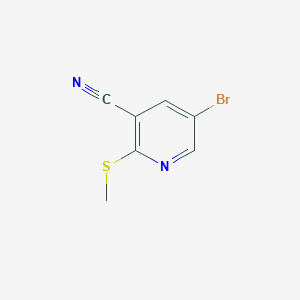
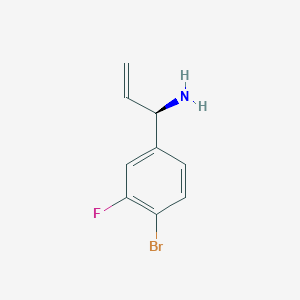
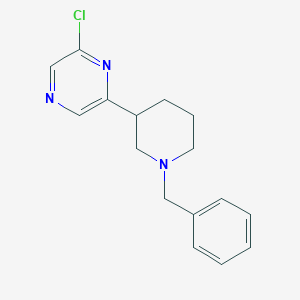
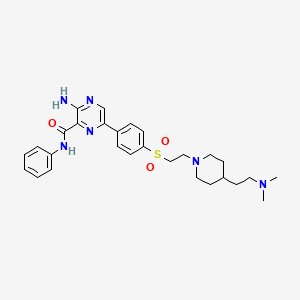

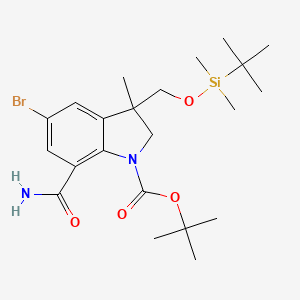



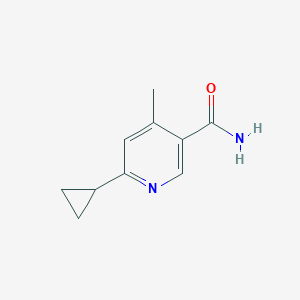
![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-phenylmethanecarbohydrazonoylcyanide](/img/structure/B13049349.png)
